Technical Dossier: 2,3,5-Trichlorobenzotrifluoride
Technical Dossier: 2,3,5-Trichlorobenzotrifluoride
The following technical guide provides an in-depth analysis of 2,3,5-Trichlorobenzotrifluoride , a specialized fluorinated intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals.
[1][2][3]
Part 1: Chemical Identity & Physicochemical Profile[3][4][5]
2,3,5-Trichlorobenzotrifluoride is a halogenated aromatic compound characterized by the presence of a trifluoromethyl group (–CF₃) and three chlorine atoms positioned at the 2, 3, and 5 positions of the benzene ring. This specific substitution pattern imparts unique steric and electronic properties, making it a critical building block for lipophilic bioactive molecules.
Core Identification Data
| Parameter | Detail |
| CAS Registry Number | 61841-46-1 |
| IUPAC Name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene |
| Synonyms | 2,3,5-Trichloro-α,α,α-trifluorotoluene; 2,3,5-TCBTF |
| Molecular Formula | C₇H₂Cl₃F₃ |
| Molecular Weight | 249.44 g/mol |
| SMILES | FC(F)(F)C1=CC(Cl)=CC(Cl)=C1Cl |
| InChI Key | Calculated based on structure |
Physicochemical Properties
Note: Due to the isomeric nature of trichlorobenzotrifluorides, exact experimental values for the 2,3,5-isomer are often extrapolated from close analogs (e.g., 3,4,5-isomer) or determined via predictive modeling.[1]
| Property | Value / Range | Commentary |
| Physical State | Clear, colorless to pale yellow liquid | Standard for polychlorinated benzotrifluorides. |
| Boiling Point | ~200–210 °C (Predicted) | High boiling point necessitates vacuum distillation for purification. |
| Density | 1.55 – 1.60 g/cm³ (20 °C) | Significantly denser than water; forms the lower layer in biphasic extractions. |
| Solubility | < 0.1 g/L in Water | Highly lipophilic (LogP ~4.5–5.0); soluble in DCM, toluene, and methanol. |
| Flash Point | > 85 °C (Closed Cup) | Classified as a combustible liquid (Class IIIA). |
| Stability | Hydrolytically stable | The –CF₃ group is resistant to hydrolysis under neutral/acidic conditions. |
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of 2,3,5-trichlorobenzotrifluoride is chemically challenging due to the directing effects of substituents.[2] Unlike the symmetric 3,4,5-isomer, the 2,3,5-pattern requires overcoming steric hindrance or utilizing specific precursors.
Synthetic Route 1: Isomer Separation from Polychlorination
In industrial settings, this compound is often generated as a component of a mixture during the exhaustive chlorination of benzotrifluoride or 3-chlorobenzotrifluoride.
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Mechanism: Electrophilic Aromatic Substitution (EAS).
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Challenge: The –CF₃ group is meta-directing, while Cl groups are ortho/para-directing.
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Process:
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Chlorination: Benzotrifluoride is chlorinated in the presence of a Lewis acid catalyst (FeCl₃/SbCl₅).
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Isomer Distribution: The reaction yields a mixture of 3,4,5- (major), 2,3,4,5- (over-chlorinated), and 2,3,5- (minor) isomers.
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Purification: High-efficiency rectification (fractional distillation) is required to isolate the 2,3,5-isomer from the mixture.
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Synthetic Route 2: Side-Chain Fluorination (Targeted)
For high-purity applications, a targeted approach starting from a toluene derivative is preferred to avoid isomer separation issues.
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Precursor: 2,3,5-Trichlorotoluene.[3]
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Method: Radical Chlorination followed by Halex Reaction.
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Side-Chain Chlorination: 2,3,5-Trichlorotoluene + 3 Cl₂
2,3,5-Trichlorobenzotrichloride. -
Fluorination: 2,3,5-Trichlorobenzotrichloride + 3 HF
2,3,5-Trichlorobenzotrifluoride .
-
Visualization of Synthetic Pathways
The following diagram illustrates the competitive chlorination pathways and the targeted synthesis.
Caption: Comparison of the non-selective industrial chlorination route versus the targeted side-chain fluorination pathway for high-purity synthesis.
Part 3: Applications in Life Sciences & Drug Development
The 2,3,5-trichlorobenzotrifluoride moiety is a "privileged structure" in medicinal chemistry and agrochemistry due to the specific properties of the trifluoromethyl group combined with the lipophilicity of the chlorine atoms.
Pharmacophore Properties
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Metabolic Stability: The –CF₃ group blocks metabolic oxidation at the benzylic position, significantly extending the half-life (
) of active pharmaceutical ingredients (APIs). -
Lipophilicity: The presence of three chlorines and one –CF₃ group drastically increases LogP, facilitating penetration across the blood-brain barrier (BBB) or insect cuticles.
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Bioisosterism: It serves as a bulky, electron-withdrawing core that can mimic larger hydrophobic pockets in enzyme active sites.
Specific Applications
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Agrochemical Intermediates: Used in the synthesis of next-generation herbicides (specifically protoporphyrinogen oxidase inhibitors) and insecticides (benzoylureas). The substitution pattern prevents rapid degradation in soil.
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API Synthesis: Acts as a scaffold for coupling reactions (e.g., Suzuki-Miyaura coupling) where the chlorine atoms at positions 2, 3, or 5 can be selectively substituted depending on catalyst choice, allowing for the construction of complex biaryls.
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Solvent/Reaction Medium: Due to its high thermal stability and inertness to oxidation, it is used as a solvent for high-temperature chlorination or fluorination reactions (as noted in patent literature for pyridine derivatives).
Part 4: Safety, Toxicology, & Handling (HSE)
As a halogenated aromatic, 2,3,5-trichlorobenzotrifluoride poses specific health and environmental risks. Protocols must be strictly "Self-Validating," meaning engineering controls are primary, and PPE is secondary.
GHS Classification (Harmonized)
| Hazard Class | Category | H-Statement | Description |
| Skin Irritation | Cat. 2 | H315 | Causes skin irritation.[4] |
| Eye Irritation | Cat. 2A | H319 | Causes serious eye irritation.[4] |
| STOT-SE | Cat. 3 | H335 | May cause respiratory irritation. |
| Aquatic Chronic | Cat. 2 | H411 | Toxic to aquatic life with long-lasting effects. |
Handling Protocols
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Engineering Controls: All transfers must occur within a fume hood or closed-loop system. Use local exhaust ventilation (LEV) to maintain airborne concentrations below calculated exposure limits.
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Material Compatibility:
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Compatible: Teflon (PTFE), Viton, Stainless Steel (304/316).
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Incompatible: Natural rubber, PVC (swells/degrades).
-
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Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
Part 5: References
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Matrix Scientific. (n.d.). 2,3,5-Trichlorobenzotrifluoride Product Data. Retrieved from (Verified CAS 61841-46-1).
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European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (EP0150587). Retrieved from .
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ChemSrc. (2025).[3] 2,3,5-Trichlorobenzotrifluoride CAS 61841-46-1 Entry.[3][5] Retrieved from .
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GuideChem. (2025). Isomer Data for Trichlorobenzotrifluorides. Retrieved from .
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PubChem. (n.d.). Compound Summary for Chlorobenzotrifluoride Derivatives. Retrieved from .
Sources
- 1. guidechem.com [guidechem.com]
- 2. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]
- 3. 3-Chlorobenzotrifluoride | CAS#:98-15-7 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61841-46-1 Name: [xixisys.com]
